prop-2-ynyl 2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl 2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-ynyl group attached to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynyl 2-oxopropanoate can be synthesized through the reaction of propargyl alcohol with pyruvic acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. For example, the reaction can be carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 2-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the prop-2-ynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prop-2-ynyl 2-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-ynyl 2-oxopropanoate involves its interaction with various molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl acetate: Similar in structure but with an acetate group instead of the oxopropanoate group.
Prop-2-ynyl benzoate: Contains a benzoate group, offering different reactivity and applications.
Prop-2-ynyl methanoate: Features a methanoate group, leading to variations in chemical behavior.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H6O3 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
prop-2-ynyl 2-oxopropanoate |
InChI |
InChI=1S/C6H6O3/c1-3-4-9-6(8)5(2)7/h1H,4H2,2H3 |
InChI Key |
SWMSMJLCSDMJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.